tert-Butyl 2-(3-chlorophenyl)acrylate
Description
tert-Butyl 2-(3-chlorophenyl)acrylate is an acrylate ester characterized by a tert-butyl ester group and a 3-chlorophenyl substituent on the α-carbon of the acrylate backbone. Acrylates of this class are typically used as intermediates in organic synthesis, polymerization, and pharmaceutical development due to their reactivity and ability to impart hydrophobicity, chemical resistance, and stability to polymers .
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl 2-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
InChI Key |
FBSIYXFFOVNUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-chlorophenyl)acrylate typically involves the esterification of 2-(3-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(3-chlorophenyl)acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and chemical properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its desirable chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chlorophenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long-chain polymers with specific properties. The presence of the 3-chlorophenyl group can influence the reactivity and stability of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
The positional and electronic effects of halogen substituents significantly influence the physicochemical and reactivity profiles of tert-butyl acrylates. Key comparisons include:
- Reactivity : Halogenated derivatives exhibit reduced reactivity in radical polymerization compared to TBA due to electron-withdrawing effects of chlorine and bromine. However, they are more reactive in nucleophilic additions due to the α,β-unsaturated ester system .
- Thermal Stability : The tert-butyl group enhances thermal stability, while halogen substituents increase melting points. For example, bromo-chloro derivatives (e.g., CAS 2030708-33-7) are solids at room temperature, unlike liquid TBA .
Comparison with Other Acrylate Esters
- Tetrahydrofurfuryl acrylate (CAS 2399-48-6): Features a tetrahydrofuran-derived ester group. Unlike tert-butyl acrylates, it is metabolized to tetrahydrofurfuryl alcohol, leading to distinct toxicity profiles. It also exhibits higher solubility in polar solvents due to the oxygen-rich ester group .
- The amino group enables participation in coupling reactions, contrasting with the electrophilic acrylate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
